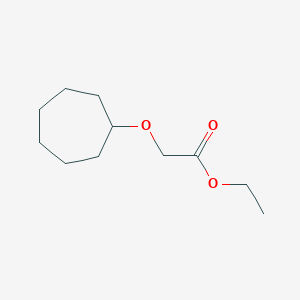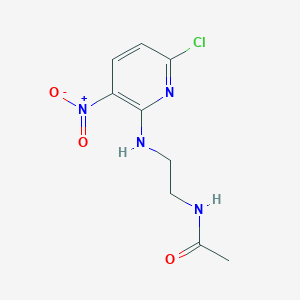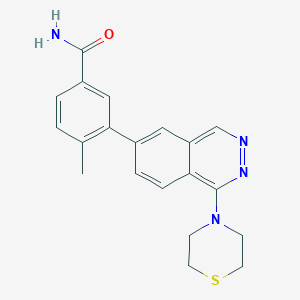
4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide is an organic compound belonging to the class of phenylpyridazines. These compounds are characterized by a pyridazine ring substituted by a phenyl group.
准备方法
The synthesis of 4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve similar synthetic routes but are scaled up and optimized for cost-effectiveness and efficiency .
化学反应分析
4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.
科学研究应用
4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
作用机制
The mechanism of action of 4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .
相似化合物的比较
4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide can be compared with other phenylpyridazine derivatives. Similar compounds include:
N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide: This compound shares a similar core structure but differs in the substituents attached to the phthalazine ring.
4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: Another derivative with different substituents, showing varied biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties
属性
分子式 |
C20H20N4OS |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide |
InChI |
InChI=1S/C20H20N4OS/c1-13-2-3-15(19(21)25)11-18(13)14-4-5-17-16(10-14)12-22-23-20(17)24-6-8-26-9-7-24/h2-5,10-12H,6-9H2,1H3,(H2,21,25) |
InChI 键 |
WSWSVSFFJTXLJI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)N)C2=CC3=CN=NC(=C3C=C2)N4CCSCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


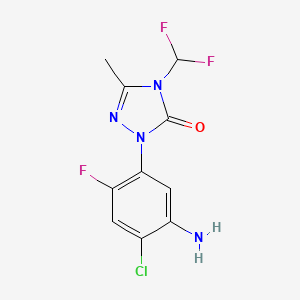
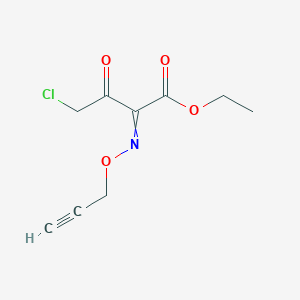
![2-[5-(2-Methyl-[1,3]dioxolan-2-yl)-furan-2-yl]-thioacetamide](/img/structure/B8505478.png)
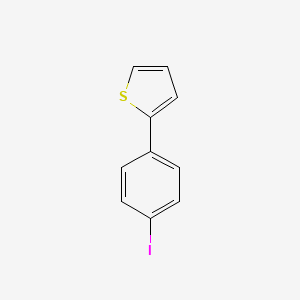
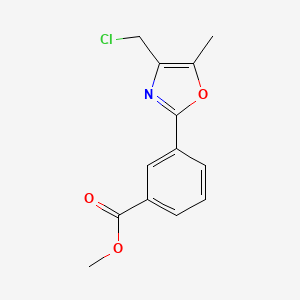
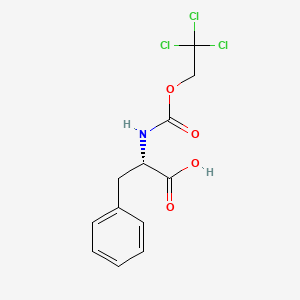
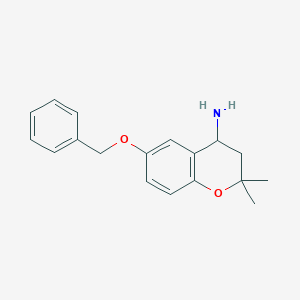
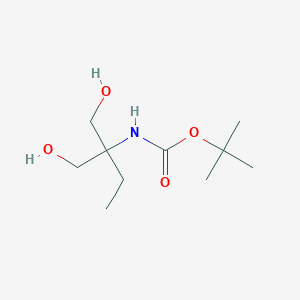
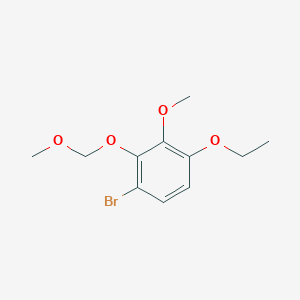
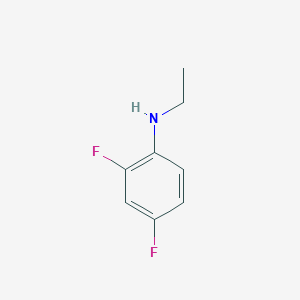
![2-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B8505548.png)
![2-[(Methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B8505553.png)
